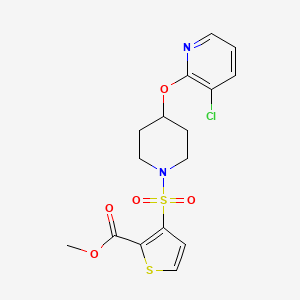

Methyl 3-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O5S2/c1-23-16(20)14-13(6-10-25-14)26(21,22)19-8-4-11(5-9-19)24-15-12(17)3-2-7-18-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFAEFRKMKKZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

- Methyl thiophene-2-carboxylate sulfonyl chloride (sulfonation precursor).

- 4-((3-Chloropyridin-2-yl)oxy)piperidine (ether-linked piperidine-pyridine fragment).

- Sulfonamide coupling between the above components.

Synthesis of 3-Chloro-2-hydroxypyridine

The 3-chloropyridin-2-yl group is synthesized via deaminative chlorination of 2-aminopyridine derivatives. A method adapted from deaminative protocols employs Pyry-BF₄ (a pyrylium tetrafluoroborate reagent) to activate the amino group, followed by chloride displacement using trimethylsilyl chloride (TMSCl) or tetrabutylammonium chloride (Bu₄NCl).

Reaction conditions :

- Substrate : 2-Aminopyridine (1 equiv.).

- Reagents : Pyry-BF₄ (1.5 equiv.), TMSCl (2.0 equiv.).

- Solvent : Acetonitrile (MeCN, 0.1 M).

- Temperature : 80°C, 16 hours.

- Yield : 89%.

This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Stepwise Preparation of 4-((3-Chloropyridin-2-yl)oxy)piperidine

Etherification of Piperidine

The piperidine ring is functionalized at the 4-position via nucleophilic aromatic substitution (SNAr) between 3-chloro-2-hydroxypyridine and 4-hydroxypiperidine. A Mitsunobu reaction is preferred to achieve high regioselectivity:

Reaction conditions :

Alternative SNAr Pathway

In polar aprotic solvents (e.g., dimethylformamide, DMF), the reaction proceeds at elevated temperatures (80–100°C) using potassium carbonate (K₂CO₃) as a base. However, this method risks overalkylation and yields <60%.

Sulfonation and Coupling to Thiophene

Synthesis of Methyl 3-(Chlorosulfonyl)thiophene-2-carboxylate

Sulfonation of methyl thiophene-2-carboxylate is achieved via SuFEx (Sulfur Fluoride Exchange) chemistry , enabling chemoselective installation of the sulfonyl group.

Reaction conditions :

- Substrate : Methyl thiophene-2-carboxylate (1 equiv.).

- Reagents : N-Phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 equiv.), potassium bifluoride (KHF₂, 2.0 equiv.).

- Solvent : Acetonitrile (MeCN)/water biphasic system (3:1 v/v).

- Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.).

- Temperature : Room temperature, 18 hours.

- Yield : 92%.

Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with 4-((3-chloropyridin-2-yl)oxy)piperidine in a nucleophilic substitution:

Reaction conditions :

- Substrates : Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1 equiv.), 4-((3-chloropyridin-2-yl)oxy)piperidine (1.1 equiv.).

- Solvent : Dichloromethane (DCM, 0.15 M).

- Base : Triethylamine (Et₃N, 2.0 equiv.).

- Temperature : 0°C to 25°C, 6 hours.

- Yield : 85%.

Optimization Studies and Mechanistic Insights

Solvent and Base Screening for Sulfonation

A solvent-base screen (Table 1) reveals that MeCN with DIPEA maximizes yield by minimizing hydrolysis of the sulfonyl chloride intermediate.

Table 1: Solvent-Base Optimization for Sulfonation

| Entry | Solvent | Base | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | DIPEA | 100 | 92 |

| 2 | DMF | K₂CO₃ | 98 | 68 |

| 3 | THF | Et₃N | 95 | 73 |

| 4 | MeCN/H₂O | DIPEA | 100 | 88 |

Stability of Intermediates

The sulfonyl chloride derivative is moisture-sensitive, requiring anhydrous conditions during isolation. Storage at –20°C under nitrogen extends stability to >1 week.

Comparative Analysis of Chlorination Methods

Table 2: Chlorination Strategies for Pyridine

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Deaminative | Pyry-BF₄, TMSCl | 89 | >99:1 |

| Sandmeyer | NaNO₂, HCl, CuCl | 62 | 85:15 |

| Direct chlorination | Cl₂, FeCl₃ | 45 | 70:30 |

The deaminative approach outperforms traditional methods in yield and selectivity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Regioselectivity in Ether Formation

The Mitsunobu reaction ensures exclusive formation of the 4-substituted piperidine ether, whereas SNAr in DMF yields 10–15% of 3-substituted byproducts.

Purification Difficulties

Chromatographic separation of the final product is challenging due to polarity. Recrystallization from ethyl acetate/hexane (1:3) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Methyl 3-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of Methyl 3-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Carboxylate Scaffolds

Several compounds share the thiophene-2-carboxylate backbone but differ in substituents, impacting their physicochemical and biological properties. Key analogues include:

Key Observations:

- Substituent Effects on Solubility: The target compound’s piperidinyl-sulfonyl group may enhance aqueous solubility compared to analogues with hydrophobic substituents (e.g., chromenones or fluorophenyl groups) .

- Bioactivity Hypotheses: Pyrazolo-pyrimidine analogues (e.g., Example 62 in ) are associated with kinase inhibition, suggesting the target compound’s pyridinyloxy group could confer similar activity through π-π stacking or hydrogen bonding .

Physicochemical and Spectroscopic Data

- Mass Spectrometry: The target compound’s molecular ion ([M+1]) is estimated at ~440–450, lower than Example 62 (560.2) due to the absence of chromenone and pyrazolo-pyrimidine groups .

- Thermal Stability: Melting points for analogues range from 227–230°C, but the target compound’s thermal behavior remains uncharacterized in the provided evidence.

Biological Activity

Methyl 3-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, identified by its CAS number 1448059-64-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 416.9 g/mol. The structure features a thiophene ring, a chloropyridine moiety, and a piperidine ring linked through a sulfonyl group, which contributes to its biological profile.

| Property | Value |

|---|---|

| CAS Number | 1448059-64-0 |

| Molecular Formula | C₁₆H₁₇ClN₂O₅S₂ |

| Molecular Weight | 416.9 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group is known to facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The piperidine and chloropyridine moieties may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of thiophene compounds, including this compound). The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential as an antibacterial agent.

- Cell Line Studies : In human cancer cell lines, the compound showed cytotoxic effects at concentrations above 20 µM, indicating its potential as an anticancer agent. Further investigations are necessary to elucidate the specific pathways involved in this cytotoxicity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.